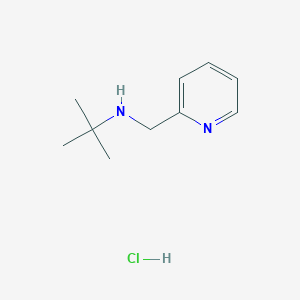

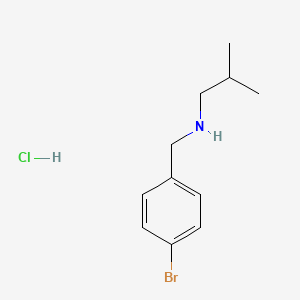

4-(1H-pyrazol-1-yl)butan-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

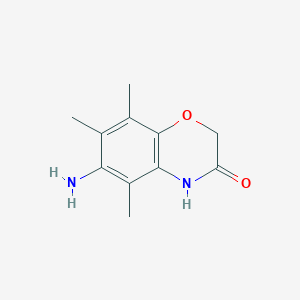

The compound 4-(1H-pyrazol-1-yl)butan-2-amine is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications, including as inhibitors of blood platelet aggregation .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the reaction of pyrazole with methyl vinyl ketone to produce 4-(1H-pyrazol-1-yl)-2-butanones, which can then be converted to N-substituted 4-(1H-pyrazol-1-yl)-2-butylamines through reductive amination using ammonium acetate, primary or secondary amines, and sodium cyanoborohydride as a reducing agent . Another approach for synthesizing pyrazole-containing compounds is the L-proline-catalyzed multicomponent domino reaction in aqueous media, which can assemble densely functionalized pyrazoles from simple acyclic starting materials .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and diverse, depending on the substituents attached to the pyrazole ring. For instance, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined using single-crystal X-ray diffraction, revealing a monoclinic system with specific cell parameters and the presence of intermolecular hydrogen bonds contributing to the stability of the crystal structure .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including domino reactions that involve multiple steps such as hydrazone formation, cyclocondensation, and Michael addition . The reactivity of these compounds can also be studied through kinetic analysis, as demonstrated by the interaction of a pyrene-based thiazole moiety with 4,6-dinitrobenzofuroxan, which provided insights into the nucleophilic reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These properties include solubility, melting and boiling points, and reactivity, which are essential for understanding their behavior in biological systems and potential applications. For example, the inhibitory effect of 4-(1H-pyrazol-1-yl)-2-butylamine derivatives on platelet aggregation suggests that these compounds may have specific physical and chemical properties that allow them to interact with biological targets .

科学研究应用

Certainly! Let’s delve into the scientific research applications of 4-(1H-pyrazol-1-yl)butan-2-amine . This compound, also known as 1-butyl-4-methyl-1H-pyrazol-5-amine , has a molecular formula of C7H13N3 and a molecular weight of 139.20 g/mol . Here are six unique applications:

-

Antileishmanial Activity

- Summary : Research has shown that the sulfonamide functionality in this compound can exhibit antileishmanial activity . Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, and finding effective treatments is crucial.

- Results/Outcomes : The compound demonstrated promising antipromastigote activity, making it a potential candidate for further investigation .

属性

IUPAC Name |

4-pyrazol-1-ylbutan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(8)3-6-10-5-2-4-9-10/h2,4-5,7H,3,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZKYTFDBARHKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1C=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559846 |

Source

|

| Record name | 4-(1H-Pyrazol-1-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-pyrazol-1-yl)butan-2-amine | |

CAS RN |

97383-20-5 |

Source

|

| Record name | 4-(1H-Pyrazol-1-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)

amine hydrochloride](/img/structure/B1285185.png)

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)